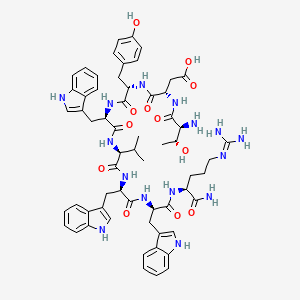

Men 10208

Description

Structure

2D Structure

Properties

CAS No. |

129781-07-3 |

|---|---|

Molecular Formula |

C61H75N15O12 |

Molecular Weight |

1210.3 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C61H75N15O12/c1-31(2)52(76-58(86)48(26-36-30-69-43-16-9-6-13-40(36)43)73-54(82)45(23-33-18-20-37(78)21-19-33)71-57(85)49(27-50(79)80)74-59(87)51(62)32(3)77)60(88)75-47(25-35-29-68-42-15-8-5-12-39(35)42)56(84)72-46(24-34-28-67-41-14-7-4-11-38(34)41)55(83)70-44(53(63)81)17-10-22-66-61(64)65/h4-9,11-16,18-21,28-32,44-49,51-52,67-69,77-78H,10,17,22-27,62H2,1-3H3,(H2,63,81)(H,70,83)(H,71,85)(H,72,84)(H,73,82)(H,74,87)(H,75,88)(H,76,86)(H,79,80)(H4,64,65,66)/t32-,44+,45+,46-,47-,48-,49+,51+,52+/m1/s1 |

InChI Key |

FDMDWRMJOFJCPP-AVMQDAPYSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)N |

Appearance |

Solid powder |

Other CAS No. |

129781-07-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

TDYWVWWR |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Men 10208; Men-10208; Men10208; Thr-asp-tyr-trp-val-trp-trp-arg-NH2; |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Angelicin?

An In-depth Technical Guide on the Core Mechanism of Action of Angelicin

Abstract

Angelicin, a naturally occurring angular furocoumarin, exhibits a wide spectrum of biological activities, including notable anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3] Its mechanism of action is multifaceted, stemming from its ability to interact directly with DNA upon photoactivation and to modulate a variety of critical cellular signaling pathways. The primary photochemotherapeutic action involves the formation of DNA monoadducts, which obstructs DNA replication and transcription.[4][5] Independent of photoactivation, Angelicin induces programmed cell death (apoptosis) through both intrinsic and extrinsic pathways, triggers cell cycle arrest, and suppresses inflammatory responses by inhibiting key signaling cascades such as NF-κB and MAPK.[1][2][6] This guide provides a detailed examination of these core mechanisms, supported by quantitative data, experimental methodologies, and visual pathway diagrams for researchers and drug development professionals.

DNA Intercalation and Photoadduct Formation

The most extensively studied mechanism of Angelicin, particularly in the context of photochemotherapy, is its interaction with DNA.[4] As a planar tricyclic molecule, Angelicin can intercalate between the base pairs of the DNA double helix.[4]

Photoreactive Mechanism

Upon exposure to long-wave ultraviolet light (UV-A), the intercalated Angelicin becomes photoactivated and forms covalent bonds with pyrimidine bases, primarily thymine.[4][7] Due to its angular structure, Angelicin predominantly forms monoadducts, linking to a single strand of DNA.[1][7] This is a key distinction from its linear isomer, psoralen, which can form both monoadducts and interstrand cross-links.[1] The formation of these bulky monoadducts creates physical obstructions that inhibit the progression of DNA polymerase and RNA polymerase, thereby blocking DNA replication and transcription, ultimately leading to cytotoxic effects and the induction of apoptosis.[4]

Caption: Angelicin's Photoreactive Pathway with DNA.

Experimental Protocol: Small-Molecule Adduct Sequencing (SMAdd-seq)

SMAdd-seq is a technique used to map chromatin accessibility by detecting Angelicin-DNA adducts.[7][8]

-

Cell/Nuclei Treatment: Treat intact cells or purified nuclei with Angelicin (e.g., 500 μM).[9]

-

Photo-crosslinking: Expose the sample to UV-A light (365 nm) to induce the formation of covalent monoadducts in accessible DNA regions (linker DNA).[7][9]

-

DNA Extraction: Isolate high molecular weight genomic DNA from the treated samples.

-

Nanopore Sequencing: Sequence the modified DNA using a nanopore sequencer. The Angelicin adducts cause a detectable shift in the nanopore current signal as the DNA strand passes through the pore.[7][9]

-

Data Analysis: Use a trained neural network model, such as NEMO (NEural network for mapping MOdifications), to systematically identify the locations of Angelicin modifications from the raw signal data, thereby mapping regions of open chromatin.[7][8]

Induction of Apoptosis

Angelicin is a potent inducer of apoptosis in various cancer cell lines, engaging both the intrinsic and extrinsic pathways.[1][3]

Intrinsic (Mitochondrial) Pathway

Angelicin modulates the balance of the Bcl-2 family of proteins. It downregulates the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, while simultaneously increasing the expression of pro-apoptotic proteins such as Bax.[1][2][6] This shift disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c into the cytosol.[1] Cytosolic cytochrome c then triggers the activation of a caspase cascade, primarily through caspase-9 and the executioner caspase-3, culminating in programmed cell death.[2][6]

Caption: Angelicin's Intrinsic Apoptotic Pathway.

Extrinsic (Death Receptor) Pathway

Angelicin can also act as a sensitizer to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). In combination with TRAIL, Angelicin promotes apoptosis by down-regulating the expression of c-FLIP, an inhibitor of the death receptor pathway. This reduction in c-FLIP allows for the efficient activation of caspase-8 and subsequently caspase-3, thereby enhancing TRAIL-induced cell death.[6]

Experimental Protocol: Western Blot for Apoptotic Proteins

-

Cell Culture and Treatment: Culture cancer cells (e.g., SH-SY5Y, MDA-MB-231) and treat with various concentrations of Angelicin for a specified time (e.g., 24-48 hours).[10]

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin).

-

Detection: Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze band intensity to determine changes in protein expression.

Cell Cycle Arrest

Angelicin has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest.[10][11] The specific phase of arrest can be cell-line dependent.[1]

G2/M Phase Arrest

In several cancer types, including triple-negative breast cancer, Angelicin treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[1][10][11] This arrest is mechanistically linked to the downregulation of key G2/M transition proteins, including Cyclin B1 and the cyclin-dependent kinase cdc2.[10][11] Concurrently, Angelicin can increase the expression of cell cycle inhibitors like p21 and p27.[10]

Caption: Angelicin-induced G2/M Cell Cycle Arrest.

G0/G1 Phase Arrest

In other cell lines, such as HeLa and SiHa, Angelicin has been observed to cause a significant cell cycle arrest at the G0/G1 phase.[1]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Seed cells and treat with Angelicin (e.g., 100 µM) for various time points (e.g., 24, 48 hours).[10]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content (fluorescence intensity).

Modulation of Key Signaling Pathways

Angelicin exerts significant immunomodulatory and anti-inflammatory effects by targeting central signaling pathways.

Inhibition of NF-κB and MAPK Pathways

Angelicin demonstrates potent anti-inflammatory activity by inhibiting the NF-κB and MAPK signaling pathways.[2][3] It actively blocks the phosphorylation of IκBα and the p65 subunit of NF-κB.[1] This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[1] Additionally, Angelicin inhibits the phosphorylation of p38 and JNK, two key kinases in the MAPK pathway, which are also involved in inflammatory responses.[1][2]

Caption: Inhibition of the NF-κB Pathway by Angelicin.

Quantitative Data Summary

The biological effects of Angelicin are dose-dependent. The following tables summarize key quantitative findings from various studies.

Table 1: Bioactivity and Effective Concentrations of Angelicin

| Biological Activity | Cell Line / Model | Effective Concentration / IC50 | Reference(s) |

|---|---|---|---|

| Inhibition of RTA gene expression | γ-herpesviruses | IC50 = 28.95 μM | [2] |

| Inhibition of cell proliferation | MDA-MB-231 (TNBC) | 100 μM (induces G2/M arrest) | [10][11] |

| Inhibition of migration & invasion | MDA-MB-231 (TNBC) | 150 μM | [10][11] |

| Non-covalent binding affinity | Human Serum Albumin | 19.10 × 10⁴ mol⁻¹L⁻¹ |[4] |

Table 2: Angelicin's Effect on Key Protein Expression

| Target Protein | Pathway | Effect | Cell Line(s) | Reference(s) |

|---|---|---|---|---|

| Bcl-2, Bcl-xL, Mcl-1 | Intrinsic Apoptosis | Downregulation | Neuroblastoma, HepG2, Huh-7 | [1][2] |

| Bax | Intrinsic Apoptosis | Upregulation | HepG2, Huh-7 | [1] |

| Caspase-9, Caspase-3 | Apoptosis | Activation | Neuroblastoma | [2] |

| Cyclin B1, cdc2 | Cell Cycle | Downregulation | MDA-MB-231 | [10][11] |

| p21, p27 | Cell Cycle | Upregulation | MDA-MB-231 | [10] |

| MMP-2 | Metastasis | Downregulation | MDA-MB-231 | [10][11] |

| Phospho-IκBα, Phospho-p65 | NF-κB Pathway | Inhibition | Various | [1] |

| Phospho-p38, Phospho-JNK | MAPK Pathway | Inhibition | Various |[1][2] |

Conclusion

The mechanism of action of Angelicin is complex and multifaceted, involving direct DNA damage upon photoactivation and the modulation of multiple intracellular signaling pathways. Its ability to induce apoptosis, cause cell cycle arrest, and suppress inflammation highlights its potential as a versatile therapeutic agent. For drug development professionals, Angelicin serves as a promising scaffold for designing novel therapeutics, particularly in oncology and inflammatory diseases. Future research should focus on improving its bioavailability, targeted delivery, and further elucidating its effects on other cellular pathways to fully harness its therapeutic potential.[1][3]

References

- 1. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. research.monash.edu [research.monash.edu]

- 4. Angelicin - Wikipedia [en.wikipedia.org]

- 5. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. SMAdd-seq: Probing chromatin accessibility with small molecule DNA intercalation and nanopore sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SMAdd-seq: Probing chromatin accessibility with small molecule DNA intercalation and nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Angelicin inhibits the growth and migration of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Angelicin: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelicin, a naturally occurring angular furanocoumarin, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides an in-depth overview of the primary natural sources of angelicin and a comprehensive analysis of various extraction methodologies. Detailed experimental protocols for conventional and modern extraction techniques are presented, alongside a comparative summary of their efficiencies. Furthermore, this guide elucidates the key signaling pathways modulated by angelicin, offering visual representations through detailed diagrams to facilitate a deeper understanding of its mechanism of action. This document aims to serve as a valuable resource for researchers and professionals involved in the isolation, characterization, and development of angelicin-based therapeutics.

Natural Sources of Angelicin

Angelicin is predominantly found in plants belonging to the Apiaceae (Umbelliferae), Fabaceae (Leguminosae), and Moraceae families.[1] The concentration of angelicin can vary significantly between different plant species and even within different parts of the same plant.

Major Plant Families and Species

-

Apiaceae (Umbelliferae) Family: This family, which includes carrots and parsley, is a notable source of angelicin. Species such as Angelica archangelica (Garden Angelica), historically used in traditional medicine, contain angelicin in their roots and leaves.[2] Angelica shikokiana has also been identified as containing angelicin in its aerial parts.[3]

-

Fabaceae (Leguminosae) Family: Several species within this family are rich sources of angelicin. Psoralea corylifolia is one of the most well-documented sources, with its seeds containing significant amounts of both angelicin and its linear isomer, psoralen.[4][5] Bituminaria bituminosa is another key species, with studies indicating high concentrations of angelicin, making it a promising candidate for commercial extraction.[6][7][8][9]

-

Moraceae Family: While less commonly cited for angelicin, some members of the Moraceae family have been reported to produce this furanocoumarin.[1]

Quantitative Analysis of Angelicin Content in Various Plant Sources

The table below summarizes the angelicin content found in various plant materials as reported in the scientific literature. This data is crucial for selecting the most suitable plant sources for extraction.

| Plant Species | Plant Part | Angelicin Content (mg/g of dry weight) | Reference(s) |

| Psoralea corylifolia | Seeds | 2.3 | [4] |

| Psoralea corylifolia | Seeds | 2.2 - 9.2 | [10] |

| Bituminaria bituminosa var. bituminosa | Leaves | 7.302 (7302 ppm) | [6][7] |

| Bituminaria bituminosa var. albomarginata | Leaves | 3.055 (3055 ppm) | [6][7] |

| Cullen species (average) | Leaves | 1.155 (1155 ppm) | [6][7] |

Extraction Methodologies

The extraction of angelicin from plant matrices can be achieved through various methods, ranging from traditional solvent extraction to more advanced, environmentally friendly techniques. The choice of method depends on factors such as extraction efficiency, solvent consumption, time, and the chemical stability of the target compound.

Conventional Extraction Methods

Soxhlet extraction is a classic and exhaustive method for extracting compounds from solid materials. It involves continuous washing of the plant material with a heated solvent.

Experimental Protocol:

-

Preparation of Plant Material: The dried and powdered plant material (e.g., seeds of Psoralea corylifolia) is accurately weighed.

-

Loading: The powdered material is placed in a thimble made of porous paper.

-

Apparatus Setup: The thimble is placed into the main chamber of the Soxhlet extractor. The extractor is then connected to a flask containing the extraction solvent (e.g., methanol or ethanol) and a condenser.

-

Extraction: The solvent in the flask is heated to its boiling point. The solvent vapor travels up a distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the plant material.

-

Siphoning: Once the solvent reaches a certain level in the thimble, it is siphoned back into the flask, carrying the extracted compounds with it. This cycle is repeated multiple times to ensure exhaustive extraction.

-

Concentration: After extraction, the solvent is evaporated, typically using a rotary evaporator, to yield the crude extract containing angelicin.

Modern Extraction Techniques

Modern extraction techniques offer several advantages over conventional methods, including reduced extraction time, lower solvent consumption, and improved efficiency.

UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular contents into the solvent.

Experimental Protocol:

-

Sample Preparation: A known weight of the powdered plant material is suspended in a suitable solvent (e.g., ethanol) in an extraction vessel.

-

Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed into the suspension.

-

Parameter Optimization: Key parameters such as ultrasonic power, frequency, temperature, and extraction time are optimized to maximize the yield of angelicin. For example, in the extraction of coumarins from Angelicae Pubescentis Radix, optimal conditions were found to be a temperature of 43.52 °C and an extraction time of 59.61 min.

-

Filtration and Concentration: After ultrasonication, the mixture is filtered to separate the plant debris from the extract. The solvent is then removed under reduced pressure to obtain the crude extract.

MAE employs microwave energy to heat the solvent and the moisture within the plant cells, leading to cell rupture and the release of target compounds.

Experimental Protocol:

-

Sample Preparation: The powdered plant material is mixed with an appropriate solvent in a microwave-transparent vessel.

-

Microwave Irradiation: The vessel is placed in a microwave extraction system.

-

Parameter Control: Parameters such as microwave power, temperature, pressure, and extraction time are carefully controlled. For instance, in the extraction of furanocoumarins from Heracleum sosnowskyi, the highest yield was achieved after 10 minutes at 70°C using hexane as the solvent.

-

Cooling and Filtration: After extraction, the vessel is cooled, and the extract is filtered.

-

Solvent Removal: The solvent is evaporated to yield the crude extract.

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Supercritical fluids have properties of both gases and liquids, allowing for efficient penetration into the plant matrix and effective dissolution of the target compounds.

Experimental Protocol:

-

Sample Loading: The ground plant material is packed into an extraction vessel.

-

System Pressurization and Heating: CO₂ is pumped into the system and brought to a supercritical state by controlling the pressure and temperature (e.g., 40 MPa and 80°C for furanocoumarin extraction).

-

Extraction: The supercritical CO₂ flows through the extraction vessel, dissolving the angelicin.

-

Separation: The pressure is then reduced in a separator, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds.

-

Collection: The crude extract is collected from the separator. Modifiers such as ethanol can be added to the CO₂ to enhance the extraction of more polar compounds.

Purification of Angelicin

Following crude extraction, purification is necessary to isolate angelicin from other co-extracted compounds. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for both the quantification and purification of angelicin. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water is often employed for the separation of angelicin and psoralen.

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Angelicin Extraction and Purification

The following diagram illustrates a typical workflow for the extraction and purification of angelicin from a plant source.

Caption: General workflow for angelicin extraction and purification.

Signaling Pathways Modulated by Angelicin

Angelicin exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

Angelicin has been shown to possess potent anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[3][6]

Caption: Angelicin's inhibition of NF-κB and MAPK pathways.

Angelicin promotes bone formation by activating the Wnt/β-catenin and TGF-β/BMP signaling pathways, leading to osteoblast differentiation and mineralization.[6][8]

Caption: Angelicin's activation of osteogenic signaling pathways.

Angelicin has been demonstrated to induce apoptosis in various cancer cell lines through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

Caption: Angelicin-induced intrinsic apoptosis pathway.

Conclusion

Angelicin stands out as a promising natural compound with significant therapeutic potential. This guide has provided a detailed overview of its primary plant sources, highlighting Psoralea corylifolia and Bituminaria bituminosa as particularly rich sources. A thorough examination of various extraction methodologies, from conventional to modern techniques, offers valuable insights for optimizing its isolation. The elucidation of the signaling pathways modulated by angelicin, including the NF-κB, MAPK, Wnt/β-catenin, and apoptosis pathways, provides a solid foundation for future research into its mechanisms of action and the development of novel therapeutic strategies. The information compiled herein is intended to empower researchers and drug development professionals in their endeavors to harness the full potential of angelicin for human health.

References

- 1. ERα and Wnt/β‑catenin signaling pathways are involved in angelicin‑dependent promotion of osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Network pharmacology-based research on the effect of angelicin on osteosarcoma and the underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]

- 7. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ERα and Wnt/β-catenin signaling pathways are involved in angelicin-dependent promotion of osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.monash.edu [research.monash.edu]

- 10. iris.univr.it [iris.univr.it]

Angelicin (CAS 523-50-2): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Biological Activities, Mechanisms of Action, and Experimental Protocols for a Promising Furocoumarin

Angelicin, a naturally occurring furocoumarin with the CAS number 523-50-2, has garnered significant attention in the scientific community for its diverse and potent biological activities. Structurally related to psoralens, this compound has been isolated from various plant species, notably in the Apiaceae and Fabaceae families.[1] This technical guide provides a comprehensive overview of the current research on Angelicin, focusing on its therapeutic potential, mechanisms of action, and key experimental methodologies for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

Angelicin, also known as Isopsoralen, is a tricyclic aromatic compound. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 523-50-2 | [2][3][4][5] |

| Molecular Formula | C₁₁H₆O₃ | [2][3][4] |

| Molecular Weight | 186.16 g/mol | [2][4][5] |

| Melting Point | 138-139.5 °C | [6] |

| Boiling Point | 360-362 °C | [6] |

| logP (o/w) | 2.080 | [6] |

| Solubility | Soluble in DMSO and ethanol. Sparingly soluble in water. | [3][7] |

| Maximum UV Absorption | 300 nm | [1] |

Therapeutic Potential and Biological Activities

Angelicin exhibits a broad spectrum of pharmacological effects, making it a molecule of interest for various therapeutic applications. Its primary activities include anticancer, anti-inflammatory, antiviral, and antibacterial effects.

Anticancer Activity

Angelicin has demonstrated significant anticancer properties across a range of cancer cell lines.[4][5][6][8] Its primary mechanism involves the induction of apoptosis, or programmed cell death, through the intrinsic caspase-dependent pathway.[9][10][11] This is achieved by modulating the expression of Bcl-2 family proteins, leading to the activation of caspase-9 and caspase-3.[9][10] Furthermore, Angelicin has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase and to impede cancer cell migration and invasion.[12]

Quantitative Data on Anticancer Activity (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |

| SH-SY5Y | Human Neuroblastoma | 49.56 | 48 | [10] |

| HeLa | Human Cervical Carcinoma | Varies | - | [4][6] |

| SiHa | Human Cervical Squamous Cell Carcinoma | Varies | - | [6] |

| PC-3 | Human Prostate Cancer | Varies | - | [4] |

| HCT116 | Human Colorectal Carcinoma | Varies | - | [4] |

| MCF7 | Human Breast Adenocarcinoma | Varies | - | [4] |

| A549 | Human Lung Carcinoma | Not specified | - | [6] |

| HepG2 | Human Hepatocellular Carcinoma | Not specified | - | [6] |

| Huh-7 | Human Hepatocellular Carcinoma | Not specified | - | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 100 (inhibition of proliferation) | Not specified | [12] |

Anti-inflammatory Activity

Angelicin exerts potent anti-inflammatory effects by inhibiting key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][13] It has been shown to block the phosphorylation of IκBα, the p65 subunit of NF-κB, p38 MAPK, and JNK, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9][13] This mechanism suggests its potential in treating inflammatory conditions like acute lung injury and neurodegenerative diseases.[6][8][9]

Antiviral Activity

Research has highlighted the antiviral properties of Angelicin, particularly against gammaherpesviruses such as Epstein-Barr virus (EBV) and Kaposi's sarcoma-associated herpesvirus (KSHV).[1][3] It effectively suppresses the lytic replication of these viruses at an early stage.[2][3]

Quantitative Data on Antiviral Activity

| Virus | IC₅₀ (µM) | CC₅₀ (µM) | Reference |

| Murine gammaherpesvirus 68 (MHV-68) | 28.95 | > 2600 | [1][3][14] |

Antibacterial Activity

Angelicin has also demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] Notably, it has been shown to be effective against Porphyromonas gingivalis, a key pathogen in periodontitis.[15]

Quantitative Data on Antibacterial Activity against P. gingivalis

| Parameter | Value (µg/mL) | Reference |

| Minimum Inhibitory Concentration (MIC) | 3.125 | |

| Minimum Bactericidal Concentration (MBC) | 50 |

Photochemotherapy

As a psoralen-related compound, Angelicin has been investigated for its use in photochemotherapy, particularly for skin disorders like psoriasis and vitiligo.[16][17] This involves the administration of Angelicin followed by exposure to ultraviolet A (UVA) light, a treatment known as PUVA therapy.[16][17]

Signaling Pathways and Mechanisms of Action

The biological effects of Angelicin are mediated through its interaction with several key cellular signaling pathways.

// Connections Angelicin -> IKK [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#202124"]; Angelicin -> p38 [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#202124"]; Angelicin -> JNK [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#202124"]; IKK -> IκBα [label="Phosphorylates"]; IκBα -> NFκB [label="Inhibits"]; Angelicin -> IκBα [label="Blocks\nDegradation", style=dashed, color="#EA4335", fontcolor="#202124"]; NFκB -> Cytokines [label="Induces\nTranscription"]; p38 -> Cytokines [label="Induces"]; JNK -> Cytokines [label="Induces"];

Angelicin -> Bcl2 [label="Downregulates", color="#34A853", fontcolor="#202124"]; Angelicin -> Bax [label="Upregulates", style=dashed, color="#34A853", fontcolor="#202124"]; Bcl2 -> Mitochondrion [label="Inhibits", arrowhead=tee]; Bax -> Mitochondrion [label="Promotes"]; Mitochondrion -> Casp9 [label="Activates"]; Casp9 -> Casp3 [label="Activates"]; Casp3 -> Apoptosis_Outcome;

Angelicin -> CyclinB1 [label="Downregulates", color="#4285F4", fontcolor="#202124"]; Angelicin -> cdc2 [label="Downregulates", color="#4285F4", fontcolor="#202124"]; Angelicin -> p21 [label="Upregulates", color="#4285F4", fontcolor="#202124"]; Angelicin -> p27 [label="Upregulates", color="#4285F4", fontcolor="#202124"]; CyclinB1 -> G2M_Arrest; cdc2 -> G2M_Arrest; p21 -> G2M_Arrest [arrowhead=tee]; p27 -> G2M_Arrest [arrowhead=tee]; } Caption: Key signaling pathways modulated by Angelicin.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in Angelicin research.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of Angelicin on cell viability and to calculate its IC₅₀ value.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Angelicin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

Prepare serial dilutions of Angelicin in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted Angelicin solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the cells with Angelicin for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using appropriate software.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following Angelicin treatment.

Materials:

-

6-well plates

-

Cancer cell lines

-

Angelicin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of Angelicin for the specified duration.

-

Harvest the cells (including floating cells) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for NF-κB and MAPK Signaling

This protocol is used to detect changes in the phosphorylation status and total protein levels of key components of the NF-κB and MAPK signaling pathways.

Materials:

-

Cell culture dishes

-

Angelicin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with Angelicin for the desired time. For inflammatory stimulation, cells can be pre-treated with Angelicin followed by stimulation with an agent like lipopolysaccharide (LPS).

-

Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

Angelicin is a multifaceted natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. Its well-defined mechanisms of action, centered on the modulation of key signaling pathways like NF-κB and MAPK and the induction of apoptosis, make it an attractive candidate for further drug development. This guide provides a foundational understanding of Angelicin's biological activities and offers detailed protocols for its investigation, aiming to facilitate and accelerate future research into this promising molecule. Further in-depth studies, especially in the areas of pharmacokinetics and in vivo efficacy, are warranted to fully elucidate its clinical utility.

References

- 1. cancer.wisc.edu [cancer.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. snapcyte.com [snapcyte.com]

- 12. clyte.tech [clyte.tech]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Frontiers | UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study [frontiersin.org]

- 16. mediskin.cn [mediskin.cn]

- 17. A review of phototherapy protocols for psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Isopsoralen: A Comprehensive Technical Guide on Biological Activity and Function

Introduction

Isopsoralen (also known as Angelicin) is a naturally occurring furanocoumarin, an active constituent isolated from plants such as Psoralea corylifolia L.[1][2]. As a structural isomer of psoralen, it has garnered significant attention within the scientific community for its diverse and potent pharmacological activities[3]. These bioactivities include anti-inflammatory, anti-cancer, osteogenic, and antimicrobial effects, positioning isopsoralen as a promising lead compound for the development of novel therapeutics[4][5][6].

This technical guide provides an in-depth overview of the biological functions of isopsoralen. It details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for assessing its activity, and illustrates critical signaling pathways and workflows through structured diagrams.

Core Biological Activities and Mechanisms of Action

Isopsoralen exerts its effects through the modulation of multiple cellular signaling pathways. The following sections delineate its primary biological activities, supported by experimental evidence.

Osteogenic Activity

Isopsoralen has demonstrated significant potential in promoting bone formation by stimulating the proliferation and differentiation of osteoblasts. This makes it a compound of interest for therapies targeting bone loss-associated diseases like osteoporosis[7][8].

Mechanism of Action: The primary mechanism underlying isopsoralen's osteogenic effect is the activation of the Bone Morphogenetic Protein 2 (BMP2) signaling pathway[7]. Isopsoralen treatment upregulates the mRNA expression of BMP2. This leads to the downstream activation and expression of key osteogenic transcription factors, including Runt-related transcription factor 2 (Runx2) and Osterix (Osx). These transcription factors are crucial for driving the differentiation of mesenchymal stem cells into mature osteoblasts and promoting the expression of bone matrix proteins[7][9]. The entire cascade, from BMP2 induction to osteoblast differentiation, is BMP2-dependent[7].

Quantitative Data: Osteogenic Effects

| Biological Effect | Cell Line / Model | Concentration | Result | Reference |

| Promotes Osteoblast Proliferation | OCT-1 cells | 10 µg/mL | Significant increase in cell proliferation | [7] |

| Enhances BMP2 mRNA Levels | OCT-1 cells | 10 µg/mL | Optimal enhancement of BMP2 mRNA | [7] |

| Enhances Runx2 mRNA Levels | OCT-1 cells | 10 µg/mL | Significant increase in Runx2 mRNA | [7] |

| Enhances Osx mRNA Levels | OCT-1 cells | 30 µg/mL | Optimal enhancement of Osx mRNA | [7] |

| Stimulates Runx2 Protein Expression | OCT-1 cells | 10-30 µg/mL | Increased protein expression | [7] |

| Stimulates Osx Protein Expression | OCT-1 cells | 10-30 µg/mL | Increased protein expression | [7] |

Anti-Cancer Activity

Isopsoralen exhibits selective cytotoxicity against various cancer cell lines, including those of oral carcinoma, erythroleukemia, and gastric cancer[10][11]. Its anti-tumor mechanisms primarily involve the induction of apoptosis and inhibition of cell proliferation[5][10].

Mechanism of Action: Isopsoralen triggers the intrinsic apoptosis pathway. It downregulates the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1[4]. This shift in the Bcl-2 family protein balance leads to mitochondrial outer membrane permeabilization, followed by the activation of initiator caspase-9 and executioner caspase-3, ultimately leading to programmed cell death[4][5].

Quantitative Data: Anti-Cancer Effects (IC₅₀)

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency.[12]

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| KB | Oral Carcinoma | 61.9 | 332.5 | [13] |

| KBv200 | Oral Carcinoma (Multidrug-resistant) | 49.4 | 265.4 | [13] |

| K562 | Erythroleukemia | 49.6 | 266.4 | [13] |

| K562/ADM | Erythroleukemia (Multidrug-resistant) | 72.0 | 386.8 | [13] |

| BGC-823 | Gastric Cancer | 148.8 | 799.3 | [11] |

| Calculated using a molecular weight of 186.16 g/mol for isopsoralen. |

Anti-inflammatory Activity

Isopsoralen demonstrates potent anti-inflammatory properties by suppressing key signaling pathways that regulate the expression of pro-inflammatory mediators.

Mechanism of Action: Isopsoralen mitigates inflammation by inhibiting the phosphorylation and subsequent nuclear translocation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells)[4]. It also inhibits the phosphorylation of p38 and JNK (c-Jun N-terminal kinases), which are critical components of the MAPK (mitogen-activated protein kinase) signaling pathway. By blocking these pathways, isopsoralen effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[4][14].

Other Biological Activities

-

Antiviral Activity: Isopsoralen can suppress the lytic replication of γ-herpesviruses, such as Murid herpesvirus 68 (MHV-68), by potentially inhibiting the expression of the RTA gene. The IC₅₀ for this activity was reported to be 28.95 μM[4].

-

Antibacterial Activity: Isopsoralen shows inhibitory effects against certain Gram-positive bacteria, such as Staphylococcus aureus, at concentrations >128 µg/ml[15].

-

Enzyme Inhibition: Isopsoralen is a potent inhibitor of the cytochrome P450 enzyme CYP1A2 in both rat (IC₅₀ = 7.1 µM) and human (IC₅₀ = 0.22 µM) liver microsomes. This indicates a high potential for drug-drug interactions with substrates of this enzyme[16].

Key Experimental Protocols

The following sections provide detailed methodologies for common in vitro assays used to characterize the biological activities of isopsoralen.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of isopsoralen on cancer cell proliferation and determine its IC₅₀ value.

1. Cell Seeding:

-

Culture cancer cells (e.g., K562, KB) in appropriate media until they reach logarithmic growth phase.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of isopsoralen in dimethyl sulfoxide (DMSO).

-

Create a series of dilutions of isopsoralen in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of isopsoralen. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

3. MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (Absorbance_treated / Absorbance_control) * 100.

-

Plot the viability percentage against the logarithm of the isopsoralen concentration and use non-linear regression to determine the IC₅₀ value[12].

Protocol: Alkaline Phosphatase (ALP) Staining for Osteoblast Differentiation

This protocol assesses the ability of isopsoralen to induce osteogenic differentiation.

1. Cell Seeding and Treatment:

-

Seed osteoblast precursor cells (e.g., OCT-1) into a 24-well plate at an appropriate density.

-

Culture in osteogenic induction medium.

-

Treat the cells with different concentrations of isopsoralen (e.g., 10, 30, 60 µg/mL) for 48-72 hours[7].

2. Cell Fixation:

-

Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

3. Staining:

-

Prepare an ALP staining solution according to the manufacturer's instructions (e.g., using a BCIP/NBT kit).

-

Add the staining solution to each well and incubate in the dark at room temperature for 15-30 minutes, or until a blue/purple color develops.

4. Visualization and Documentation:

-

Stop the reaction by washing the cells with distilled water.

-

Allow the plate to air dry.

-

Visualize and capture images using a microscope. The intensity of the blue color correlates with ALP activity and the degree of osteoblast differentiation.

Pharmacokinetics and Safety Considerations

While isopsoralen exhibits promising therapeutic activities, its pharmacokinetic profile and potential for toxicity are critical considerations for drug development.

-

Metabolism: Isopsoralen is metabolized by cytochrome P450 enzymes in the liver[17]. Its potent inhibition of CYP1A2 suggests a high likelihood of drug-drug interactions when co-administered with other medications metabolized by this enzyme[16].

-

Hepatotoxicity: Studies have reported that administration of isopsoralen can lead to hepatotoxicity, characterized by increased serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST)[17]. The mechanism is thought to be related to its metabolism by cytochrome P450 and potential impact on the endoplasmic reticulum.

Conclusion and Future Perspectives

Isopsoralen is a multifaceted natural compound with well-documented biological activities, particularly in the realms of osteogenesis, cancer, and inflammation. Its ability to modulate specific signaling pathways, such as BMP2, NF-κB, and intrinsic apoptosis pathways, underscores its therapeutic potential. The quantitative data presented herein highlight its potency, with effects observed in the micromolar range for most activities.

For drug development professionals, isopsoralen represents a valuable scaffold for the design of more potent and selective therapeutic agents. Future research should focus on:

-

Lead Optimization: Synthesizing derivatives to enhance efficacy and reduce off-target effects, particularly hepatotoxicity.

-

In Vivo Studies: Validating the in vitro findings in relevant animal models of osteoporosis, cancer, and inflammatory diseases.

-

Pharmacokinetic Profiling: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to understand its behavior in vivo and optimize dosing regimens.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to explore and unlock the full therapeutic potential of isopsoralen and its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Transformation of Psoralen and Isopsoralen by Human Intestinal Microbial In Vitro, and the Biological Activities of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Anti-tumor effect and hepatotoxicity mechanisms of psoralen [frontiersin.org]

- 6. A review of Psoralea corylifolia L.: a valuable plant with profound biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 8. Psoralen stimulates osteoblast differentiation through activation of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review of the Pharmacological Properties of Psoralen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN1446814A - Method for preparing psoralen and isopsoralen - Google Patents [patents.google.com]

- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory activity of psoralen in human periodontal ligament cells via estrogen receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. impactfactor.org [impactfactor.org]

- 16. Identification and characterization of psoralen and isopsoralen as potent CYP1A2 reversible and time-dependent inhibitors in human and rat preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The mechanism of Psoralen and Isopsoralen hepatotoxicity as revealed by hepatic gene expression profiling in SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Furocoumarins in Traditional Medicine: A Technical Guide for Drug Development

Abstract: Furocoumarins are a class of naturally occurring phototoxic compounds that have been utilized in traditional medicine systems for centuries, particularly for the treatment of skin disorders like vitiligo and psoriasis.[1][2][3] This technical guide provides an in-depth overview of the core scientific principles underlying their traditional use, focusing on their mechanisms of action, relevant signaling pathways, and modern analytical methodologies. Quantitative data on their prevalence in botanical sources is presented, alongside detailed experimental protocols for their extraction and analysis, to support researchers and professionals in the development of new therapeutics.

Introduction to Furocoumarins

Furocoumarins are secondary metabolites produced by various plant families, notably Apiaceae, Rutaceae, Moraceae, and Fabaceae, as a defense mechanism against insects and pathogens.[4][5] Their chemical structure consists of a furan ring fused with a coumarin backbone, resulting in two main isomeric forms: linear (psoralen type) and angular (angelicin type).[4][6]

Their use in medicine dates back to ancient Egyptian and Indian practices (circa 1200-2000 BC), where plant extracts containing these compounds were applied topically to treat skin depigmentation, followed by sun exposure.[1][7] This historical practice laid the foundation for modern PUVA (Psoralen + UVA) photochemotherapy, a treatment for severe psoriasis, vitiligo, and cutaneous T-cell lymphoma.[7][8][9] Beyond dermatology, furocoumarins exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[10][11][12]

Key Furocoumarins and Their Traditional Sources

Several furocoumarins are prominent in traditional remedies. Their botanical origins and historical applications are summarized below.

| Furocoumarin | Common Name(s) | Key Traditional Botanical Sources | Traditional Uses |

| Psoralen | Ficusin | Psoralea corylifolia (Babchi), Ficus carica (Fig) | Treatment of vitiligo and psoriasis.[8][13] |

| Bergapten | 5-Methoxypsoralen (5-MOP) | Citrus bergamia (Bergamot), Celery, Parsley | Management of inflammatory conditions, vitiligo, and psoriasis.[11][14][15] |

| Xanthotoxin | 8-Methoxypsoralen (8-MOP), Methoxsalen | Ammi majus (Bishop's Weed), Angelica archangelica | Treatment of severe psoriasis and vitiligo.[16][17][18] |

| Angelicin | Isopsoralen | Angelica archangelica, Psoralea corylifolia | Used in remedies for psoriasis and has antimicrobial applications.[19][20] |

Quantitative Data: Furocoumarin Content in Plant Materials

The concentration of furocoumarins varies significantly depending on the plant species, part of the plant, and environmental conditions. Accurate quantification is critical for standardizing traditional remedies and developing new drugs.

| Plant Material | Furocoumarin | Concentration | Analytical Method |

| Heracleum sosnowskyi (leaves) | Bergapten | 3.14 mg/g | GC-MS / GC-FID |

| Angelicin | 2.3 mg/g | GC-MS / GC-FID | |

| Methoxsalen (Xanthotoxin) | 0.76 mg/g | GC-MS / GC-FID | |

| Psoralen | 0.15 mg/g | GC-MS / GC-FID | |

| Fresh Parsley | Total Furocoumarins | 23,215 ng/g | UPLC-MS/MS |

| Grapefruit (whole) | Total Furocoumarins | 21,858 ng/g | UPLC-MS/MS |

| Limes (whole) | Total Furocoumarins | 9,151 ng/g | UPLC-MS/MS |

| Grapefruit Juice | Total Furocoumarins | 95,341 ng/g | UPLC-MS/MS |

| Angelica pubescens (root) | Bergapten | 91.05 mg/kg | Not Specified |

| Angelica pubescens (processed root) | Bergapten | 80.66 mg/kg | Not Specified |

Data sourced from references[12][21][22].

Mechanisms of Action and Signaling Pathways

Furocoumarins exert their biological effects through multiple mechanisms, the most studied of which is photosensitization. However, they also modulate key cellular signaling pathways independent of UV activation.

Photosensitization Mechanism

The primary mechanism for treating skin disorders involves a Type I photosensitization reaction with DNA.[23] Upon exposure to UVA radiation (320-400 nm), furocoumarins intercalate between the base pairs of DNA. The absorbed UV energy excites the furocoumarin molecule, leading to the formation of covalent monoadducts with pyrimidine bases (thymine and cytosine).[13][23] Difunctional furocoumarins, like psoralen, can undergo a second photochemical reaction to form interstrand cross-links, which inhibits DNA replication and cell proliferation.[23] This antiproliferative effect is key to treating hyperproliferative disorders like psoriasis.

Caption: Photosensitizing mechanism of furocoumarins.

Modulation of Cellular Signaling Pathways

Furocoumarins influence a variety of signaling pathways critical to inflammation, cell survival, and melanogenesis. These actions often occur independently of photoactivation.

-

Anti-inflammatory Effects: Bergapten has been shown to modulate the NF-κB and JNK signaling pathways, suppressing the expression of pro-inflammatory cytokines.[11]

-

Anticancer Activity: Furocoumarins can induce apoptosis and cell cycle arrest in cancer cells by modulating pathways such as PI3K/Akt, MAPK, and JAK/STAT, and by activating p53.[4][24][25]

-

Melanogenesis Stimulation: In the context of vitiligo treatment, furocoumarin derivatives have been found to stimulate melanin synthesis by activating the Akt/GSK3β/β-catenin signaling pathway.[26][27][28] This leads to the upregulation of the Microphthalmia-associated Transcription Factor (MITF) and subsequently the tyrosinase (TYR) enzyme family, which are crucial for melanin production.[26][29]

Caption: Furocoumarin-induced melanogenesis via Akt/β-catenin pathway.

Experimental Protocols

The extraction, isolation, and quantification of furocoumarins are essential steps for research and drug development. Methodologies must be optimized based on the plant matrix and the specific properties of the target compounds.

Extraction of Furocoumarins from Plant Material

Modern extraction techniques offer improved efficiency and reduced solvent consumption compared to traditional methods like maceration or Soxhlet extraction.[30]

Protocol: Microwave-Assisted Extraction (MAE) This protocol is based on a method optimized for extracting furocoumarins from Heracleum sosnowskyi leaves.[31]

-

Sample Preparation: Air-dry the plant material (e.g., leaves) at room temperature and grind into a fine powder.

-

Extraction Setup: Place 0.1 g of the powdered plant material into a microwave-safe extraction vessel.

-

Solvent Addition: Add 2 mL of hexane (or another suitable non-polar solvent) to the vessel, achieving a 20:1 solvent-to-solid ratio. For some matrices, adding 1 mL of water can improve extraction efficiency.[31]

-

Microwave Irradiation: Subject the mixture to microwave heating under the following optimized conditions:

-

Temperature: 70 °C

-

Time: 10 minutes

-

Power: (Adjust to maintain temperature)

-

-

Sample Recovery: After extraction, allow the vessel to cool. Filter the resulting extract through a 0.22 µm filter to remove solid plant debris.

-

Storage: Store the filtrate at 4 °C in a sealed vial, protected from light, prior to analysis.

Isolation and Purification

Protocol: Solid-Phase Extraction (SPE) This protocol allows for the purification of furocoumarins from the raw extract.[31]

-

Cartridge Conditioning: Use a Strata Eco-Screen SPE cartridge (or equivalent). Condition the cartridge by passing 3 mL of n-hexane through it.

-

Sample Loading: Concentrate the raw extract obtained from MAE (e.g., 5x concentration) and load 1 mL onto the conditioned SPE cartridge.

-

Stepwise Elution: Elute the cartridge with a hexane-acetone mixture of increasing polarity to separate different furocoumarin fractions. An example elution profile is:

-

Fraction 1: 4 mL of n-hexane

-

Fraction 2: 4 mL of 2% acetone in n-hexane

-

Fractions 3-9: 1 mL of 5% acetone in n-hexane for each fraction

-

-

Fraction Collection: Collect each fraction separately. Analyze the fractions using GC-MS or HPLC to identify which ones contain the pure target compounds (e.g., pure angelicin, pure methoxsalen) or desired mixtures.

Quantification

Protocol: UPLC-MS/MS Analysis This protocol is adapted from a method for quantifying seven major furocoumarins in food samples and is suitable for high-sensitivity analysis.[21][22]

-

Chromatography System: A UPLC system coupled with a tandem mass spectrometer (MS/MS).

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Standard Preparation: Prepare calibration standards of psoralen, bergapten, xanthotoxin, angelicin, and other target furocoumarins in a suitable solvent (e.g., acetonitrile) over a linear range (e.g., 1.0-50.0 µg/ml).[32]

-

Sample Preparation: Dilute the extracted or purified sample in the initial mobile phase. Spike with an internal standard (e.g., ketoprofen-d3) to correct for matrix effects and instrumental variability.[21]

-

Injection and Analysis: Inject the sample into the UPLC-MS/MS system. Use Multiple Reaction Monitoring (MRM) mode for quantification, monitoring specific precursor-to-product ion transitions for each furocoumarin and the internal standard.

-

Data Analysis: Construct a calibration curve from the standards and quantify the concentration of each furocoumarin in the sample based on the peak area ratio relative to the internal standard.

Caption: General workflow for furocoumarin analysis.

Conclusion and Future Perspectives

Furocoumarins represent a compelling class of compounds where ancient medicinal wisdom is increasingly validated by modern scientific investigation. Their established use in traditional systems for dermatological conditions has paved the way for clinically approved photochemotherapies. The ongoing elucidation of their UV-independent mechanisms of action, particularly in modulating key signaling pathways related to inflammation and cancer, opens new avenues for therapeutic development.

For drug development professionals, the challenge lies in harnessing these potent biological activities while mitigating risks, such as phototoxicity and potential carcinogenicity.[13][15] Future research should focus on the development of novel furocoumarin derivatives with improved target specificity and reduced side effects. The creation of sophisticated drug delivery systems could also enhance efficacy by ensuring targeted release and bioavailability. By integrating ethnopharmacological knowledge with modern analytical and pharmacological techniques, furocoumarins will continue to be a valuable source of lead compounds for treating a range of human diseases.

References

- 1. naturespharmacy.substack.com [naturespharmacy.substack.com]

- 2. Furanocoumarins: Significance and symbolism [wisdomlib.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. platinumtherapylights.com [platinumtherapylights.com]

- 8. uyoungbiotech.com [uyoungbiotech.com]

- 9. dermnetnz.org [dermnetnz.org]

- 10. Bergapten: A review of its pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological Properties of Bergapten: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. vamedreview.org [vamedreview.org]

- 14. researchgate.net [researchgate.net]

- 15. Bergapten - Wikipedia [en.wikipedia.org]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Xanthotoxin | CAS:298-81-7 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]

- 18. Xanthotoxin: Significance and symbolism [wisdomlib.org]

- 19. Angelicin - Wikipedia [en.wikipedia.org]

- 20. Buy Angelicin | 523-50-2 [smolecule.com]

- 21. Identification and Quantitation of Furocoumarins in Popularly Consumed Foods in the U.S. Using QuEChERS Extraction Coupled with UPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification and Quantitation of Furocoumarins in Popularly Consumed Foods in the U.S. Using QuEChERS Extraction Coupled with UPLC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanisms of photosensitization by furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Xanthotoxin (8-methoxypsoralen): A review of its chemistry, pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Novel Furocoumarin Derivatives Stimulate Melanogenesis in B16 Melanoma Cells by Up-Regulation of MITF and TYR Family via Akt/GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Study of Novel Furocoumarin Derivatives on Anti-Vitiligo Activity, Molecular Docking and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Amine derivatives of furocoumarin induce melanogenesis by activating Akt/GSK-3β/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Study of Novel Furocoumarin Derivatives on Anti-Vitiligo Activity, Molecular Docking and Mechanism of Action [mdpi.com]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. A method for quantitative determination of furanocoumarins in capsules and tablets of phytochemical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Angelicin's Photosensitizing Effects: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, experimental evaluation, and therapeutic potential of Angelicin, a naturally occurring furocoumarin, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its photosensitizing properties.

Angelicin, an angular furocoumarin, has garnered significant scientific interest for its photobiological activities. When activated by ultraviolet A (UVA) radiation, Angelicin exhibits photosensitizing effects, primarily through its interaction with cellular DNA and the generation of reactive oxygen species (ROS). This technical guide delves into the core mechanisms of Angelicin's photosensitization, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Photosensitization

Upon exposure to UVA light, Angelicin's planar structure allows it to intercalate between DNA base pairs. This interaction, followed by photoactivation, leads to the formation of covalent monoadducts with pyrimidine bases, particularly thymine. Unlike its linear isomer psoralen, which can form both monoadducts and interstrand cross-links, Angelicin's angular geometry sterically hinders the formation of cross-links.[1] This fundamental difference results in lower phototoxicity and genotoxicity compared to psoralens, as DNA monoadducts are more readily repaired by cellular mechanisms.[2][3]

In addition to direct DNA damage, Angelicin can also induce photosensitization through a Type II photodynamic mechanism. This involves the transfer of energy from the photoexcited triplet state of Angelicin to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[4][5][6] These ROS can then inflict oxidative damage on various cellular components, including lipids, proteins, and nucleic acids, contributing to cell death.

Quantitative Analysis of Angelicin's Phototoxicity

The phototoxic potential of Angelicin has been quantified in various in vitro studies. The following tables summarize key data on its impact on cell viability upon UVA irradiation.

| Cell Line | Assay | Angelicin Concentration (µM) | UVA Dose (J/cm²) | IC50 (µM) | Reference |

| Human HL-60 | MTT Assay | Not specified | 3.75 | 0.9 | [7] |

| SH-SY5Y Neuroblastoma | Cell Viability | 0, 10, 30, 50, 70, 100 | Not specified | 49.56 | [2] |

| HeLa and SiHa | Cell Viability | 40, 60, 80, 100, 120, 140, 160, 180, 200 | Not specified | Not specified | [2] |

Table 1: In Vitro Phototoxicity of Angelicin. This table presents the half-maximal inhibitory concentration (IC50) of Angelicin in different cell lines following UVA irradiation, as determined by cell viability assays.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the photosensitizing effects of Angelicin.

In Vitro Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Assay

This widely accepted assay assesses the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of UVA light.

a. Cell Culture:

-

Culture Balb/c 3T3 mouse fibroblasts in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seed cells in 96-well plates at a density that allows for sub-confluent growth at the end of the experiment.

b. Treatment and Irradiation:

-

Prepare a range of Angelicin concentrations in a suitable solvent (e.g., DMSO) and dilute in culture medium.

-

Replace the culture medium in the 96-well plates with the Angelicin solutions.

-

Incubate the plates for a defined period (e.g., 1 hour).

-

Expose one set of plates to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while keeping a duplicate set in the dark.[8]

c. Neutral Red Uptake and Measurement:

-

After irradiation, wash the cells and replace the treatment medium with fresh culture medium.

-

Incubate for 24 hours.

-

Add a solution of Neutral Red dye and incubate for approximately 3 hours to allow for lysosomal uptake by viable cells.

-

Wash the cells and extract the dye from the lysosomes using a destaining solution (e.g., a mixture of ethanol and acetic acid).

-

Measure the absorbance of the extracted dye using a spectrophotometer.

d. Data Analysis:

-

Calculate the cell viability for each concentration relative to the untreated control.

-

Determine the IC50 values for both the irradiated and non-irradiated conditions.

-

The Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values, with a significant difference indicating phototoxic potential.

Assessment of Angelicin-Induced Apoptosis

Apoptosis, or programmed cell death, is a key mechanism of Angelicin's photosensitizing effect. Various methods can be employed to detect and quantify apoptosis.

a. DAPI Staining for Nuclear Morphology:

-

Culture cells on coverslips and treat with Angelicin and UVA irradiation as described above.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Stain the cells with 4',6-diamidino-2-phenylindole (DAPI), a fluorescent stain that binds to DNA.

-

Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit characteristic nuclear changes such as chromatin condensation and nuclear fragmentation.

b. DNA Fragmentation Assay (ELISA):

-

Treat cells with Angelicin and UVA light.

-

Lyse the cells to release cytoplasmic and nuclear components.

-

Use a commercially available ELISA kit to quantify the amount of fragmented DNA (histone-associated DNA fragments) in the cytoplasm, which is a hallmark of apoptosis.

c. Caspase Activity Assay:

-

Treat cells as described previously.

-

Lyse the cells to release cellular proteins.

-

Use a colorimetric or fluorometric assay kit to measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

Measurement of Reactive Oxygen Species (ROS) Generation

The production of ROS is a critical component of Angelicin's photodynamic activity.

a. Dichlorofluorescein Diacetate (DCFH-DA) Assay:

-

Load cells with DCFH-DA, a non-fluorescent probe that becomes fluorescent upon oxidation by ROS.

-

Treat the cells with Angelicin and expose them to UVA light.

-

Measure the increase in fluorescence using a fluorescence plate reader or flow cytometer. The intensity of the fluorescence is proportional to the amount of intracellular ROS.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of Angelicin photosensitization.

Caption: Angelicin-induced apoptotic signaling pathways.

Caption: Workflow for the 3T3 NRU phototoxicity assay.

Conclusion

Angelicin presents a compelling profile as a photosensitizing agent with distinct advantages over other furocoumarins like psoralen, notably its reduced phototoxicity. Its dual mechanism of action, involving both direct DNA damage and ROS-mediated oxidative stress, leads to effective induction of apoptosis in target cells. The experimental protocols and data presented in this guide offer a foundational framework for researchers to further investigate and harness the therapeutic potential of Angelicin in photodynamic therapy and other light-activated treatments. Further research into optimizing delivery systems and exploring its efficacy in in vivo models will be crucial for translating its promising preclinical findings into clinical applications.

References

- 1. Thio and Seleno Derivatives of Angelicin as Efficient Triplet Harvesting Photosensitizers: Implications in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 4. The effect of psoralens and angelicins on proteins in the presence of UV-A irradiation [inis.iaea.org]

- 5. researchgate.net [researchgate.net]

- 6. Methods for the detection of reactive oxygen species - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. A comparison between skin-photosensitizing (344 nm) activities of 8-methoxypsoralen and angelicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iivs.org [iivs.org]

Angelicin's Molecular Interactions: A Technical Guide to its Engagement with DNA and Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicin, a naturally occurring angular furocoumarin, has garnered significant scientific interest due to its diverse photobiological activities. Unlike its linear isomer psoralen, which forms both monoadducts and interstrand cross-links with DNA upon photoactivation, angelicin primarily forms monofunctional adducts.[1][2][3] This distinct mechanism of action reduces its phototoxicity and mutagenicity compared to psoralens, making it and its derivatives promising candidates for photochemotherapy, particularly in the treatment of skin diseases like psoriasis and certain cancers.[1][4][5] This technical guide provides an in-depth exploration of the molecular interactions of angelicin with DNA and proteins, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to support further research and drug development efforts.

Interaction with DNA

The primary mechanism of angelicin's biological activity involves its interaction with DNA, a process that is significantly enhanced by ultraviolet A (UVA) irradiation. This interaction can be broadly categorized into two phases: intercalation in the dark and covalent photobinding upon UV exposure.

Dark Interaction: Intercalation

In its ground state, the planar structure of angelicin allows it to intercalate between the base pairs of the DNA double helix.[4] This non-covalent interaction is a prerequisite for the subsequent photochemical reaction. The affinity of angelicin and its derivatives for DNA in the dark can be quantified by their association constants.

Photobinding: Formation of Covalent Monoadducts

Upon exposure to long-wave UV light (320-400 nm), angelicin becomes photoactivated and can form covalent bonds with pyrimidine bases in DNA, primarily thymine and cytosine.[4][6] This reaction is a C4-photocycloaddition involving the 3,4 or 4',5' double bonds of angelicin and the 5,6 double bond of the pyrimidine base.[4] Due to its angular geometry, angelicin can only form monoadducts, unlike the linear psoralens which can form both monoadducts and interstrand cross-links.[1][2][3] The formation of these bulky monoadducts inhibits critical cellular processes such as DNA replication and transcription, ultimately leading to cytotoxic effects in proliferating cells.[4]

Caption: Angelicin's mechanism of DNA interaction, from intercalation to photoadduct formation.

Quantitative Data on Angelicin-DNA Interaction

The efficiency of angelicin and its derivatives in binding to DNA is a critical determinant of their biological activity. The following table summarizes key quantitative data from various studies.

| Compound | Association Constant (K) with DNA (M⁻¹) | Photobinding to DNA (relative to Angelicin) | Reference |

| Angelicin | - | 1.0 | [5] |

| 4'-methylangelicin | Higher than angelicin | Much higher | [5] |

| 4,4'-dimethylangelicin | Higher than angelicin | Much higher | [5] |

| 4',5-dimethylangelicin | Higher than angelicin | Much higher | [5] |

| 8-methoxypsoralen (8-MOP) | - | Higher than angelicin | [5] |

Interaction with Proteins

Angelicin's interactions are not limited to DNA. It also binds to various proteins, which can influence its pharmacokinetics and contribute to its broader biological effects.

Serum Albumin Binding

Like many drugs, furocoumarins, including angelicin, bind to plasma proteins, primarily human serum albumin (HSA).[7] This binding is reversible and influences the distribution, metabolism, and excretion of the compound. The extent of binding is related to the physicochemical properties of the furocoumarin, such as its water solubility.[7] Studies have shown high levels of protein binding for various furocoumarins, ranging from 84% to 97%.[7]

| Furocoumarin | Association Constant (Ka) with Albumin (M⁻¹) | Number of Binding Sites (n) on Albumin | Reference |

| Angelicin | - | - | [7] |

| 8-methoxypsoralen | 1.2 x 10⁴ | 1-2.4 | [7] |